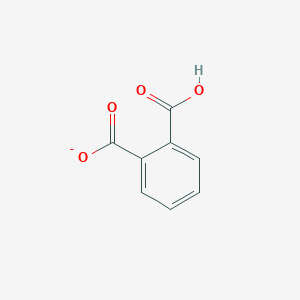

2-Carboxybenzoate

Description

Contextualization within Aromatic Carboxylate Chemistry

Aromatic carboxylic acids are a broad class of organic compounds characterized by one or more carboxyl groups attached to an aromatic ring. matrix-fine-chemicals.com Within this family, 2-carboxybenzoate and its isomers, isophthalic acid (meta-positioned) and terephthalic acid (para-positioned), are of particular interest. d-nb.info The proximity of the two carboxyl groups in this compound allows for intramolecular interactions, such as hydrogen bonding, which influence its acidity, reactivity, and crystal structure. researchgate.net

This unique arrangement distinguishes it from its isomers and other aromatic monocarboxylic acids like benzoic acid. For instance, the formation of a stable seven-membered ring through intramolecular hydrogen bonding in the this compound anion is a notable feature. researchgate.net This structural characteristic is central to its role in coordination chemistry and the formation of metal-organic frameworks (MOFs).

Significance as an Intermediate or Building Block in Advanced Systems

The utility of this compound extends to its role as a precursor and a fundamental building block in the synthesis of a diverse array of more complex molecules and materials. cymitquimica.comnih.govacs.org Its derivatives are integral to the production of dyes, perfumes, and plasticizers. researchgate.net

In the realm of materials science, potassium hydrogen phthalate (B1215562) (KHP), a salt of this compound, is a well-established primary standard for acid-base titrations and pH meter calibration due to its high purity and stability. wikipedia.org Furthermore, KHP exhibits interesting nonlinear optical properties, making it a candidate for applications in optoelectronics.

The dicarboxylate structure of this compound makes it an excellent ligand for creating coordination polymers and MOFs. These materials have a wide range of potential applications, including gas storage, separation, and catalysis, owing to their tunable porous structures.

Overview of Research Trajectories Related to this compound

Current research involving this compound is diverse, spanning organic synthesis, materials science, and environmental microbiology. Key areas of investigation include:

Synthesis of Novel Materials: Researchers are actively exploring the use of this compound and its derivatives to construct novel MOFs and coordination polymers with tailored properties. nih.govacs.org This includes the synthesis of halogen-doped pyrrole (B145914) building blocks for potential medicinal chemistry applications. nih.govacs.org

Bioremediation and Microbial Metabolism: A significant body of research focuses on the microbial degradation of phthalates, which are widespread environmental pollutants. nih.govd-nb.inforesearchgate.net Bacteria have evolved specific enzymatic pathways to break down this compound. researchgate.netnih.gov Understanding these metabolic routes is crucial for developing effective bioremediation strategies.

Biochemical Pathways: In biological systems, this compound is an intermediate in the degradation of various aromatic compounds. kopri.re.kr Aerobic degradation typically proceeds through dioxygenase-catalyzed hydroxylation, followed by decarboxylation to form protocatechuate. researchgate.netnih.gov Anaerobic degradation pathways are fundamentally different and often involve the formation of a thioester with coenzyme A before decarboxylation. d-nb.inforesearchgate.net

The following table provides a summary of key enzymes involved in the microbial degradation of this compound:

| Enzyme Family | Function | Metabolic Condition |

| Dioxygenases | Introduction of hydroxyl groups to the aromatic ring | Aerobic |

| Dehydrogenases | Aromatization of diol intermediates | Aerobic |

| Decarboxylases | Removal of a carboxyl group | Aerobic & Anaerobic |

| CoA Ligases/Transferases | Activation of phthalate to a thioester | Anaerobic |

The following table outlines the different degradation pathways of phthalate isomers:

| Condition | Initial Step | Key Intermediate | Final Products |

| Aerobic | Dioxygenation | Protocatechuate | Central carbon pathway intermediates |

| Anaerobic | Thioesterification with CoA | Benzoyl-CoA | Central carbon pathway intermediates |

The study of this compound continues to be a vibrant area of research, with its fundamental chemical properties and biological relevance promising further discoveries and applications in the future.

Structure

3D Structure

Properties

IUPAC Name |

2-carboxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)(H,11,12)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGIFLGASWRNHJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5O4- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Metabolism and Biotransformation Pathways of 2 Carboxybenzoate

Microbial Catabolism of 2-Carboxybenzoate and Related Aromatic Compounds

The microbial breakdown of this compound, also known as phthalate (B1215562), is a critical process in the bioremediation of environments contaminated with phthalic acid esters (PAEs), which are widespread industrial chemicals. nih.gov Microorganisms have evolved distinct and complex metabolic pathways to utilize these aromatic compounds as sources of carbon and energy under both aerobic and anaerobic conditions. researchgate.net

Aerobic Degradation Pathways

Under aerobic conditions, the microbial degradation of phthalate predominantly relies on oxygenase-dependent reactions. researchgate.netnih.gov This process involves the initial conversion of phthalate into central aromatic intermediates, which are then further metabolized through ring-cleavage mechanisms.

Conversion to Central Aromatic Intermediates (e.g., Catechol, Protocatechuate)

In the presence of oxygen, bacteria and fungi convert phthalate to key intermediates, most commonly protocatechuate (3,4-dihydroxybenzoate). nih.govnih.gov This conversion is typically initiated by a class of enzymes known as phthalate dioxygenases, which are Rieske nonheme iron dioxygenases. researchgate.netnih.gov These enzymes catalyze the introduction of two hydroxyl groups onto the aromatic ring of phthalate.

There are two main initial hydroxylation patterns observed:

Phthalate-3,4-dioxygenase: This enzyme hydroxylates phthalate at the 3 and 4 positions to form a cis-3,4-dihydroxy-3,4-dihydrophthalate intermediate. researchgate.net

Phthalate-4,5-dioxygenase: This enzyme acts on the 4 and 5 positions to yield cis-4,5-dihydroxy-4,5-dihydrophthalate. researchgate.net

Following the initial dioxygenase reaction, a cis-diol dehydrogenase catalyzes the rearomatization of the dihydrodiol intermediate to form a dihydroxyphthalate. nih.gov This dihydroxyphthalate is then readily converted to protocatechuate through the action of a cofactor-free decarboxylase, which removes one of the carboxyl groups as carbon dioxide. researchgate.netnih.gov

Protocatechuate is a pivotal intermediate that funnels into the β-ketoadipate pathway. mdpi.comnih.gov In some cases, other intermediates like catechol can be formed. nih.govmdpi.com For instance, the enzyme AroY has been identified to catalyze the decarboxylation of protocatechuate to catechol. acs.org These central intermediates are then substrates for ring-cleavage enzymes. nih.govnih.gov

Ring-Cleavage Mechanisms in Bacterial Systems

Once central intermediates like protocatechuate or catechol are formed, the aromatic ring is opened by powerful enzymes called dioxygenases. researchgate.netnih.gov This ring-cleavage step is crucial as it breaks down the stable aromatic structure into aliphatic compounds that can enter central metabolic pathways like the Krebs cycle. mdpi.com

There are two primary modes of ring cleavage for these dihydroxylated aromatic compounds:

Intradiol (ortho) cleavage: The bond between the two hydroxyl-bearing carbon atoms is cleaved. For protocatechuate, protocatechuate 3,4-dioxygenase catalyzes this reaction. nih.gov For catechol, catechol 1,2-dioxygenase is responsible for ortho cleavage. nih.govmdpi.com This pathway ultimately leads to the formation of succinyl-CoA and acetyl-CoA. researchgate.net

Extradiol (meta) cleavage: The bond adjacent to one of the hydroxyl groups is broken. Catechol 2,3-dioxygenase is a key enzyme in the meta-cleavage of catechol. nih.govmdpi.com

The specific pathway utilized often depends on the bacterial species and the regulatory networks controlling the expression of the respective dioxygenase genes. nih.gov For example, studies on various Gram-negative bacteria have shown that the presence of genes for catechol 1,2-dioxygenase, catechol 2,3-dioxygenase, and protocatechuate 3,4-dioxygenase determines their ability to degrade a wide range of aromatic compounds. nih.gov

Table 1: Key Enzymes in the Aerobic Degradation of this compound

| Enzyme Class | Specific Enzyme Example | Substrate | Product | Pathway Step |

| Dioxygenase | Phthalate-4,5-dioxygenase | This compound (Phthalate) | cis-4,5-Dihydroxy-4,5-dihydrophthalate | Initial Ring Hydroxylation |

| Dehydrogenase | cis-diol-dehydrogenase | cis-4,5-Dihydroxy-4,5-dihydrophthalate | 4,5-Dihydroxyphthalate | Aromatization |

| Decarboxylase | 4,5-Dihydroxyphthalate decarboxylase | 4,5-Dihydroxyphthalate | Protocatechuate | Conversion to Central Intermediate |

| Ring-Cleavage Dioxygenase | Protocatechuate 3,4-dioxygenase | Protocatechuate | β-Carboxy-cis,cis-muconate | Ortho Ring Cleavage |

| Ring-Cleavage Dioxygenase | Catechol 1,2-dioxygenase | Catechol | cis,cis-Muconate | Ortho Ring Cleavage |

| Ring-Cleavage Dioxygenase | Catechol 2,3-dioxygenase | Catechol | 2-Hydroxymuconic semialdehyde | Meta Ring Cleavage |

Role in the Degradation of Substituted Benzoates and Phthalates

This compound is a central metabolic intermediate in the degradation pathways of a variety of more complex aromatic compounds, particularly substituted phthalates and benzoates. nih.govresearchgate.net Phthalic acid esters (PAEs), for example, are first hydrolyzed by esterases to release the alcohol moieties and phthalate (this compound). nih.gov This phthalate then enters the degradation pathways described above.

The degradation of various substituted benzoates also proceeds via intermediates that are eventually converted to catechol or protocatechuate. nih.gov For instance, the degradation of 2-hydroxybenzoic acid (salicylate) can proceed through its conversion to catechol. nih.govmdpi.com The metabolic pathways for many different aromatic compounds converge on a small number of key intermediates, highlighting the metabolic versatility of microorganisms. nih.govnih.gov This convergence simplifies the downstream catabolic machinery required for complete mineralization.

Anaerobic Degradation Pathways

In the absence of oxygen, microorganisms employ a fundamentally different strategy to break down this compound. researchgate.net This anaerobic pathway avoids the use of oxygenases and instead relies on a series of unique biochemical reactions. nih.gov

Coenzyme A (CoA) Thioester Formation and Decarboxylation

The anaerobic catabolism of phthalate is initiated by its activation to a high-energy thioester derivative, phthaloyl-coenzyme A (phthaloyl-CoA). nih.govcolab.ws This activation is typically catalyzed by either a CoA transferase, which transfers CoA from a donor like succinyl-CoA, or by a phthalate-CoA ligase, which uses ATP to attach CoA. researchgate.netresearchgate.net

The formation of the phthaloyl-CoA thioester is a critical preparatory step for the subsequent key reaction: decarboxylation. nih.gov The extremely unstable phthaloyl-CoA intermediate is then decarboxylated by a specialized, oxygen-sensitive enzyme called phthaloyl-CoA decarboxylase (PCD). nih.govnih.gov This enzyme, a member of the UbiD family of decarboxylases, removes a carboxyl group to produce benzoyl-CoA. nih.govacs.org

Benzoyl-CoA is a central intermediate in the anaerobic degradation of many aromatic compounds. researchgate.net From this point, the former aromatic ring of benzoyl-CoA is reduced and cleaved, eventually feeding into central metabolism. Interestingly, some facultatively anaerobic bacteria, such as Thauera chlorobenzoica, can possess a hybrid pathway. Under aerobic conditions, they may still use the "anaerobic" enzymes (CoA transferase and PCD) to convert phthalate to benzoyl-CoA, which is then funneled into an oxygenase-dependent pathway for further degradation. nih.gov

Table 2: Comparison of Aerobic and Anaerobic Degradation Initiation

| Feature | Aerobic Pathway | Anaerobic Pathway |

| Oxygen Requirement | Obligatory | Strict absence of oxygen |

| Key Initial Enzyme Type | Dioxygenase | CoA Ligase / CoA Transferase |

| Initial Reaction | Ring hydroxylation | Thioesterification with Coenzyme A |

| First Major Intermediate | Dihydroxyphthalate / Protocatechuate | Phthaloyl-CoA |

| Subsequent Key Step | Ring cleavage by dioxygenases | Decarboxylation to Benzoyl-CoA |

Conversion to Central Benzoyl-CoA Intermediate

The anaerobic degradation of phthalate isomers, including this compound (ortho-phthalate), converges on the formation of the central intermediate, benzoyl-CoA. nih.govd-nb.info This process is a key strategy employed by various anaerobic bacteria to channel these aromatic compounds into their central metabolism. nih.govd-nb.info The conversion of this compound to benzoyl-CoA involves a two-step enzymatic process.

First, this compound is activated to its corresponding thioester, phthaloyl-CoA. nih.govnih.gov This activation is typically catalyzed by a CoA ligase or a CoA transferase. nih.govd-nb.info For instance, in denitrifying bacteria, a succinyl-CoA:o-phthalate CoA transferase (SPT) is responsible for this activation step. researchgate.net In the fermenting bacterium Syntrophorhabdus aromaticivorans, an ATP-dependent isophthalate (B1238265):CoA ligase (IPCL) activates isophthalate, a structural isomer of this compound. nih.gov

The subsequent and critical step is the decarboxylation of phthaloyl-CoA to yield benzoyl-CoA. nih.govresearchgate.net This reaction is catalyzed by phthaloyl-CoA decarboxylase (PCD), an enzyme belonging to the UbiD family. nih.govnih.gov These enzymes are notable for utilizing a prenylated flavin mononucleotide (prFMN) as a cofactor to carry out the mechanistically challenging decarboxylation of the aromatic ring. nih.govnih.govresearchgate.net The instability of the phthaloyl-CoA intermediate is managed in some organisms by a significant overproduction of the phthaloyl-CoA decarboxylase enzyme. nih.gov

| Step | Substrate | Enzyme | Product | Cofactor/Co-substrate | Organism Examples |

| 1. Activation | This compound (Phthalate) | Phthalate-CoA ligase / Succinyl-CoA:o-phthalate CoA transferase | Phthaloyl-CoA | ATP, CoA / Succinyl-CoA | Denitrifying bacteria, Syntrophorhabdus aromaticivorans |

| 2. Decarboxylation | Phthaloyl-CoA | Phthaloyl-CoA decarboxylase (PCD) | Benzoyl-CoA | Prenylated Flavin Mononucleotide (prFMN) | Thauera chlorobenzoica, Syntrophorhabdus aromaticivorans |

This table provides a simplified overview of the conversion process. The specific enzymes and cofactors can vary between different microbial species.

Microbial Consortia and Syntrophic Interactions in Degradation

The anaerobic degradation of this compound and its isomers is often not accomplished by a single microorganism but rather by complex microbial consortia engaged in syntrophic interactions. asm.orgasm.orgnih.gov Syntrophy describes a metabolic cooperation where two or more different microbial species work together to degrade a substrate that neither can break down alone. nih.govuni-konstanz.de This mutual dependence is particularly crucial in methanogenic environments where the degradation of organic compounds is a multi-step process involving different metabolic groups of bacteria. asm.orgresearchgate.netd-nb.info

Fermentative Bacteria: These bacteria, such as species from the genera Pelotomaculum and Syntrophorhabdus, carry out the initial breakdown of the phthalate isomer. asm.orgresearchgate.net They convert this compound into simpler intermediates like acetate (B1210297) and hydrogen gas (H₂). asm.orgasm.org

Hydrogenotrophic Methanogens: These archaea, for instance Methanospirillum hungatei, consume the H₂ produced by the fermentative bacteria, along with carbon dioxide, to produce methane (B114726). asm.orgresearchgate.net This consumption of H₂ is critical, as its accumulation would make the initial fermentation of the phthalate thermodynamically unfavorable. d-nb.info

Acetoclastic Methanogens: This group of methanogens converts the acetate produced during fermentation into methane and carbon dioxide. asm.org

This division of labor is essential for the complete mineralization of phthalate isomers to methane and carbon dioxide. nih.gov The fermenting bacteria depend on the methanogens to remove their metabolic byproducts, thereby maintaining a thermodynamically favorable environment for the initial degradation steps. asm.orgasm.orgd-nb.info

An example of this syntrophic relationship is the co-culture of Pelotomaculum terephthalicum or Pelotomaculum isophthalicum with the hydrogenotrophic methanogen Methanospirillum hungatei for the degradation of terephthalate (B1205515) and isophthalate, respectively. researchgate.net Similarly, Syntrophorhabdus aromaticivorans degrades isophthalate in syntrophic association with a hydrogen-consuming partner. d-nb.info

| Microbial Group | Role in this compound Degradation | Key Products | Example Organisms |

| Fermentative Bacteria | Initial breakdown of this compound | Acetate, Hydrogen (H₂) | Pelotomaculum spp., Syntrophorhabdus aromaticivorans |

| Hydrogenotrophic Methanogens | Consumption of H₂ and CO₂ | Methane (CH₄) | Methanospirillum hungatei |

| Acetoclastic Methanogens | Consumption of Acetate | Methane (CH₄), Carbon Dioxide (CO₂) | Various methanogenic archaea |

This table illustrates the functional roles within a typical syntrophic consortium for phthalate degradation.

Biosynthetic Pathways and Metabolic Interconnections (General Principles and Related Analogues)

Enzymatic Routes to Related Carboxylate Structures

The enzymatic carboxylation of aromatic compounds, a process that introduces a carboxyl group onto an aromatic ring, represents a key reaction in the biosynthesis of various carboxylated structures related to this compound. rsc.orgmdpi.com These reactions are often reversible and catalyzed by enzymes that can also perform decarboxylation. mdpi.comspringernature.com

A prominent family of enzymes involved in these transformations is the UbiD family of (de)carboxylases, which utilize a prenylated flavin mononucleotide (prFMN) cofactor. researchgate.netresearchgate.net While some members of this family, like phthaloyl-CoA decarboxylase, are involved in the degradation of dicarboxylic acids, others can catalyze the carboxylation of phenolic and other aromatic compounds. nih.govnih.gov For example, ferulic acid decarboxylase (Fdc), a UbiD-related enzyme, can catalyze the carboxylation of certain styrene (B11656) derivatives. springernature.comresearchgate.net

Nature has a diverse portfolio of enzymes that catalyze regioselective ortho- or para-carboxylation of hydroxyaromatic compounds using bicarbonate (HCO₃⁻) as the CO₂ source. mdpi.com These enzymatic reactions offer an environmentally friendly alternative for the synthesis of hydroxybenzoic acids and other phenolic acids under mild conditions. mdpi.com The equilibrium of these reversible decarboxylation reactions can be shifted towards carboxylation, enabling the synthesis of these valuable compounds. mdpi.com

Recent advances in synthetic biology and enzyme engineering are expanding the scope of these enzymatic carboxylations. mdpi.comspringernature.comresearchgate.net For instance, structure-guided laboratory evolution has been used to improve the activity and broaden the substrate range of these enzymes, enabling the functionalization of a wider variety of aromatic compounds through CO₂ fixation. springernature.comresearchgate.net

| Enzyme Class / Family | Reaction Type | Substrate Examples | Product Examples | Key Features |

| UbiD-like (De)carboxylases | Reversible Carboxylation/Decarboxylation | Phenols, Styrene derivatives, Phthaloyl-CoA | Hydroxybenzoic acids, Cinnamic acid derivatives, Benzoyl-CoA | Prenylated FMN (prFMN) cofactor dependent |

| Phenolic Acid Decarboxylases | Reversible Carboxylation/Decarboxylation | para-hydroxy styrene derivatives | para-hydroxycinnamic acids | Can be driven in the carboxylation direction |

This table highlights some enzymatic routes to carboxylated aromatic structures, demonstrating the versatility of these biocatalysts.

Integration into Broader Carbon Metabolic Cycles

The degradation of aromatic compounds, including this compound, is intricately linked with the central carbon metabolism of the cell. nih.govcsic.es Peripheral degradation pathways channel a wide variety of aromatic substrates into a limited number of central intermediates. researchgate.net In anaerobic degradation, benzoyl-CoA is a key central intermediate. nih.govd-nb.info This molecule then enters the benzoyl-CoA degradation pathway, which ultimately breaks it down into smaller molecules that can be assimilated into the cell's primary metabolic cycles, such as the tricarboxylic acid (TCA) cycle. csic.esresearchgate.net

The final products of the benzoyl-CoA pathway are typically acetyl-CoA and carbon dioxide. csic.es Acetyl-CoA is a pivotal molecule that sits (B43327) at the crossroads of many metabolic pathways. researchgate.net Depending on the metabolic needs of the organism and the prevailing environmental conditions, acetyl-CoA can be completely oxidized to CO₂ via the TCA cycle to generate energy (ATP) and reducing equivalents (NADH, FADH₂). csic.es Alternatively, it can be used as a building block for the biosynthesis of a wide range of cellular components, including fatty acids and amino acids. researchgate.netcsic.es

In denitrifying bacteria growing on aromatic compounds, for example, a significant portion of the acetyl-CoA generated is oxidized for energy, while the remainder is channeled into biosynthetic pathways via mechanisms like the glyoxylate (B1226380) bypass. csic.es The integration of aromatic degradation pathways with central metabolism requires a sophisticated regulatory network to ensure that the flow of carbon is balanced and responsive to the cell's energetic and biosynthetic demands. nih.govasm.org This includes the coordinated expression of genes encoding the enzymes of both the peripheral and central metabolic pathways. nih.gov

Intermediary Metabolic Roles in Biological Systems

Role as an Intermediate in Specific Biochemical Conversions (e.g., Indole (B1671886) Production)

While this compound itself is primarily discussed in the context of the degradation of phthalates, the broader class of carboxylated aromatic compounds plays numerous roles as metabolic intermediates. A well-known example of a related biochemical conversion is the production of indole from the amino acid tryptophan. microbenotes.comasm.org

In many bacterial species, the enzyme tryptophanase catalyzes the breakdown of tryptophan. microbenotes.comnih.gov This reaction cleaves tryptophan to produce indole, pyruvic acid, and ammonia. microbenotes.comnih.gov

This process is not a direct biosynthetic pathway for this compound but illustrates how aromatic compounds are transformed in biological systems. The indole produced can act as an important signaling molecule in bacterial communities, influencing processes such as biofilm formation, antibiotic resistance, and virulence. nih.gov The pyruvic acid generated directly enters central carbon metabolism, where it can be used for energy production or biosynthesis. microbenotes.com

The production of indole is a key diagnostic feature used in microbiology to identify certain bacterial species, particularly within the family Enterobacteriaceae. microbenotes.comasm.org The "indole test" detects the presence of indole in a bacterial culture, indicating the presence of tryptophanase activity. asm.org

| Process | Starting Substrate | Key Enzyme | Key Product | Biological Significance |

| Tryptophan Degradation | L-Tryptophan | Tryptophanase | Indole | Bacterial signaling, species identification (indole test) |

| Tryptophan Degradation | L-Tryptophan | Tryptophanase | Pyruvic Acid | Enters central carbon metabolism for energy and biosynthesis |

This table illustrates the role of tryptophan as a precursor to the signaling molecule indole and the central metabolite pyruvic acid.

Precursor Functions in Secondary Metabolite Biosynthesis (Related Structures)

While often associated with catabolic pathways for environmental xenobiotics, this compound (o-phthalic acid) and its structurally related analogs serve as foundational molecules for the biosynthesis of various secondary metabolites in microorganisms and plants. The metabolic logic often involves the initial synthesis or modification of the benzene (B151609) ring with two adjacent functional groups, which is then elaborated into more complex structures. A key related precursor is anthranilate (2-aminobenzoate), which derives from the shikimate pathway and is a critical branch point for a multitude of secondary products. mdpi.comcabidigitallibrary.orgresearchgate.net

The shikimate pathway, a central route in primary metabolism for the synthesis of aromatic amino acids, produces chorismate as a key intermediate. mdpi.com The enzyme anthranilate synthase catalyzes the conversion of chorismate to anthranilate, marking the first committed step in the biosynthesis of tryptophan. cabidigitallibrary.orgresearchgate.net However, anthranilate itself is a direct precursor to a range of secondary metabolites, particularly in plants and microorganisms. These compounds often play crucial roles in defense and signaling.

Examples of secondary metabolites derived from anthranilate include:

Benzoxazinones (Bxs) : Found in grasses such as maize, wheat, and rye, these compounds are involved in defense against herbivores and pathogens. cabidigitallibrary.org

Avenanthramides (Avs) : These are phytoalexins produced by oats in response to fungal infection. cabidigitallibrary.orgresearchgate.net

Quinoline Alkaloids : In bacteria, anthranilate can be a building block for alkaloids like aurachin D. genome.jp

Direct biosynthesis of secondary metabolites from phthalic acid (this compound) has also been identified. Various bacteria, fungi, and even algae are known to naturally produce phthalate esters as secondary metabolites. researchgate.net For instance, the endophytic fungus Cladosporium cladosporioides has been shown to produce phthalic acid and diisobutyl phthalate. mdpi.com Similarly, Streptomyces albidoflavus produces the bioactive compound dibutyl phthalate (DBP). hu.edu.jo

The enzymatic steps for incorporating this compound into these esters within a biosynthetic (as opposed to catabolic) context are less defined than degradative pathways. However, the catabolic activation of phthalate in diverse bacteria provides insight into how this molecule can be primed for further metabolic transformation. In aerobic bacteria like Burkholderia cepacia, phthalate is converted to 4,5-dihydroxyphthalate by phthalate dioxygenase, which is then decarboxylated to protocatechuate. nih.gov In anaerobic bacteria, such as Desulfosarcina cetonica, phthalate is first activated to phthaloyl-CoA by a CoA ligase and subsequently decarboxylated to benzoyl-CoA. researchgate.netnih.gov These resulting intermediates, protocatechuate and benzoyl-CoA, are central metabolites in aromatic compound metabolism and can be funneled into various biosynthetic pathways.

The following table summarizes the role of this compound and its analog, anthranilate, as precursors in the formation of secondary metabolites and key metabolic intermediates.

| Precursor Molecule | Resulting Secondary Metabolite(s) or Intermediate(s) | Key Enzyme(s) / Enzyme Class(es) | Organism(s) | Reference(s) |

|---|---|---|---|---|

| Anthranilate | Benzoxazinones, Avenanthramides, Quinoline alkaloids (e.g., Aurachin D) | Anthranilate synthase | Poaceae (Grasses), Fungi, Bacteria | cabidigitallibrary.orgresearchgate.netgenome.jp |

| Phthalic acid (this compound) | Dibutyl phthalate (DBP), Di-(2-ethylhexyl) phthalate (DEHP), Diisobutyl phthalate | Not fully elucidated; likely involves esterases or synthases | Streptomyces albidoflavus, Cladosporium cladosporioides, Bacillus subtilis, Aspergillus awamori | researchgate.netmdpi.comhu.edu.jo |

| Phthalic acid (this compound) | Protocatechuate (Intermediate) | Phthalate dioxygenase, 4,5-dihydroxyphthalate decarboxylase | Burkholderia cepacia | nih.gov |

| Phthalic acid (this compound) | Benzoyl-CoA (Intermediate) | Phthalate CoA ligase, Phthaloyl-CoA decarboxylase | Desulfosarcina cetonica, Thauera chlorobenzoica | researchgate.netnih.gov |

Enzymology and Mechanistic Investigations of 2 Carboxybenzoate Transforming Enzymes

Characterization of Dioxygenases Acting on 2-Carboxybenzoate and Analogs

Dioxygenases are a critical class of enzymes in the aerobic catabolism of aromatic compounds like this compound. These enzymes, specifically aromatic-ring-hydroxylating dioxygenases (ARHDs), catalyze the incorporation of both atoms of molecular oxygen into the aromatic nucleus, initiating its destabilization and subsequent breakdown. wikipedia.org The phthalate (B1215562) dioxygenase (PDO) system is a classic example, typically comprising a reductase and a terminal oxygenase component. umich.edu

The substrate specificity of dioxygenases determines the range of aromatic compounds an organism can degrade, while regioselectivity dictates the precise position of hydroxylation on the aromatic ring. Phthalate dioxygenase (PDO) from Comamonas testosteroni KF1, for instance, exhibits a high degree of specificity for phthalate. nih.gov

Substrate Specificity: PDOs display a narrow substrate range. The PDO from Comamonas testosteroni KF1 shows a 25-fold greater catalytic efficiency (kcat/Km) for phthalate compared to its isomer, terephthalate (B1205515). nih.gov Studies on other ARHDs, like the 4-sulphobenzoate 3,4-dioxygenase, also show a very narrow substrate range, with none of the 18 tested analogues of its primary substrate showing significant activity. uni-konstanz.de Similarly, catechol 2,3-dioxygenase from Pseudomonas putida is active on catechol, 3-methylcatechol, and 4-methylcatechol, but shows weak activity towards 4-ethylcatechol (B135975). nih.gov This high specificity is attributed to the precise architecture of the enzyme's active site. In PDO from C. testosteroni, residues Arg207 and Arg244 are identified as key determinants for positioning the substrate for regiospecific attack. constantsystems.com

Regioselectivity: The regioselectivity of the attack is a hallmark of these enzymes. Phthalate 4,5-dioxygenases, found in bacteria like Burkholderia cepacia and Comamonas testosteroni, catalyze the dihydroxylation of phthalate at the C4 and C5 positions to yield cis-4,5-dihydroxycyclohexa-1(6),2-diene-1,2-dicarboxylate, also known as cis-4,5-dihydrodiol phthalate. nih.govnih.gov This specific positioning ensures the formation of an intermediate that can be readily processed by subsequent enzymes in the pathway. The substrate is positioned in the active site so that the target carbons (C4 and C5) are approximately 4.3 Å to 4.5 Å from the mononuclear iron center, facilitating the specific hydroxylation. nih.gov

| Enzyme (Source) | Primary Substrate | Other Tested Substrates | Observed Activity/Specificity | Reference |

|---|---|---|---|---|

| Phthalate Dioxygenase (Comamonas testosteroni KF1) | Phthalate (this compound) | Terephthalate | Catalytic efficiency is over 25-fold greater for phthalate. | nih.gov |

| Catechol 2,3-dioxygenase (Pseudomonas putida) | Catechol | 3-Methylcatechol, 4-Methylcatechol, 4-Ethylcatechol | Active on methyl-substituted catechols; weak activity on 4-ethylcatechol. | nih.gov |

| 4-Sulphobenzoate 3,4-dioxygenase (Comamonas testosteroni) | p-Sulphobenzoate | 18 sulphonated and non-sulphonated analogues | No significant oxygen uptake observed with analogues. | uni-konstanz.de |

| Hydroquinone 1,2-dioxygenase (Pseudomonas putida DLL-E4) | Hydroquinone | Methyl-, Chloro-, Bromo-, Methoxyhydroquinone | Active towards a variety of monosubstituted hydroquinones. | nih.gov |

Electron Transfer: The process is initiated by the transfer of two electrons from NADH. umich.edu In systems like the phthalate dioxygenase system, a reductase component, which contains a flavin (FMN or FAD) and often an iron-sulfur center, accepts electrons from NADH. wikipedia.orgumich.edu These electrons are then transferred, sometimes via an intermediate ferredoxin, to the terminal oxygenase component. umich.edu The oxygenase component itself contains two crucial prosthetic groups: a Rieske-type [2Fe-2S] cluster and a mononuclear non-heme iron atom in the active site. wikipedia.orgnih.gov

Aromatic Hydroxylation: The substrate, such as this compound, binds to the active site of the reduced oxygenase, near the mononuclear ferrous (Fe²⁺) iron. nih.gov Molecular oxygen then binds to the iron center. The electrons stored in the Rieske center and the mononuclear iron are used to reduce the bound O₂, leading to the formation of a highly reactive iron-peroxo or iron-hydroperoxo species. This electrophilic intermediate attacks the aromatic ring of the substrate. fiveable.menih.gov The reaction proceeds via the formation of an arene oxide intermediate in some P450-catalyzed hydroxylations or through electrophilic attack of the activated oxygen on the aromatic π system. nih.govmdpi.com This results in the stereospecific addition of two hydroxyl groups to the same face of the ring, producing a cis-1,2-dihydroxycyclohexadiene derivative. wikipedia.org For phthalate, this product is cis-4,5-dihydrodiol phthalate. nih.gov

Ring Cleavage: Following dihydroxylation, the unstable cis-dihydrodiol is rearomatized by a dehydrogenase, which removes two hydrogen atoms to form a dihydroxylated aromatic compound, such as protocatechuate (3,4-dihydroxybenzoate) in the case of phthalate degradation. nih.gov This stable intermediate is then the substrate for another class of dioxygenases that cleave the aromatic ring. These ring-cleavage dioxygenases can perform either intradiol cleavage (between the hydroxyl groups) or extradiol cleavage (adjacent to the hydroxyl groups), breaking the aromatic structure and paving the way for further metabolism into the central carbon pathways. nih.gov

Enzyme Kinetics and Reaction Pathway Elucidation

The anaerobic pathway is: Phthalate + CoA → Phthaloyl-CoA → Benzoyl-CoA → Central Metabolism. nih.govresearchgate.net

Kinetic parameters, such as the Michaelis constant (Kₘ) and the catalytic rate (kcat), have been determined for key enzymes. nih.gov For example, the phthalate dioxygenase (PDO) from Comamonas testosteroni KF1 has an apparent kcat/Kₘ for phthalate of 0.58 µM⁻¹s⁻¹. nih.gov In Bacillus sp. K91, an esterase involved in the initial hydrolysis of phthalate esters showed maximal activity at pH 7.5 and 45°C. plos.org The kinetic data often reveal the high specificity of these enzymes for their primary substrates. For instance, the low partition ratio (the ratio of productive catalysis to inactivation) of wild-type catechol 2,3-dioxygenase for 4-ethylcatechol indicates why it is a poor substrate that leads to enzyme inactivation. nih.gov Understanding these kinetic properties is essential for optimizing bioremediation strategies and for the bioengineering of enzymes with improved or altered activities. solubilityofthings.com

| Enzyme | Source Organism | Substrate | Kinetic Parameter | Value | Reference |

|---|---|---|---|---|---|

| Phthalate Dioxygenase (PDOKF1) | Comamonas testosteroni KF1 | Phthalate | kcat/Km | 0.58 µM-1s-1 | nih.gov |

| Esterase (CarEW) | Bacillus sp. K91 | ρ-Nitrophenyl butyrate (B1204436) (model) | Optimal pH | 7.5 | plos.org |

| Esterase (CarEW) | Bacillus sp. K91 | ρ-Nitrophenyl butyrate (model) | Optimal Temperature | 45°C | plos.org |

| Diesterase (DphN1) | Acinetobacter sp. LUNF3 | Dibutyl Phthalate (DBP) | Specific Activity | 2.07 U/mg | researchgate.net |

| Monoesterase (MehpH) | Rhodococcus sp. EG-5 | Monoethylhexyl Phthalate | Specific Activity | 26 µmol/min/mg | researchgate.net |

Determination of Kinetic Parameters for Key Enzymes

The enzymatic transformation of this compound, commonly known as phthalate, is initiated by phthalate dioxygenase (PDO), a Rieske oxygenase. The kinetic parameters of these enzymes are crucial for understanding their efficiency and substrate specificity. Steady-state kinetics are often employed to determine the Michaelis-Menten constant (K_M_), the maximum reaction velocity (V_max_), and the catalytic efficiency (k_cat_/K_M_). nih.govnih.gov

For instance, phthalate dioxygenase (PDO_KF1_) from Comamonas testosteroni KF1 exhibits a high affinity and catalytic efficiency for phthalate. nih.gov Its apparent k_cat_/K_M_ for phthalate has been determined to be 0.58 ± 0.09 μM⁻¹s⁻¹, which is over 25-fold greater than its efficiency for terephthalate, an isomer of phthalate. nih.gov This significant difference in catalytic efficiency highlights the enzyme's high specificity for its primary substrate. nih.govnih.gov

In contrast, terephthalate dioxygenase (TPADO) from Comamonas sp. strain E1, which is adapted to degrade terephthalate, can also bind and hydroxylate phthalate, but with a much lower k_cat_/K_M_ and with 80% uncoupling, indicating that it is not the preferred substrate. nih.govnewswise.com The kinetic constants for 5-carboxyvanillate decarboxylase (LigW) from Sphingomonas paucimobilis SYK-6 have been determined as k_cat_ = 2.2 s⁻¹ and k_cat_/K_M_ = 4.0 × 10⁴ M⁻¹s⁻¹. acs.orgnih.gov For the same enzyme from Novosphingobium aromaticivorans, the values are k_cat_ = 27 s⁻¹ and k_cat_/K_M_ = 1.1 × 10⁵ M⁻¹s⁻¹. acs.orgnih.gov

The determination of these kinetic parameters often involves monitoring the depletion of the substrate or the formation of the product over time using techniques like high-performance liquid chromatography (HPLC) or UV-vis spectrophotometry. constantsystems.comacs.org For example, the decarboxylation of 5-carboxyvanillate can be monitored by the decrease in absorbance at 312 nm as it is converted to vanillate. acs.orgnih.gov

Below is an interactive data table summarizing the kinetic parameters for some key this compound-transforming enzymes.

| Enzyme | Organism | Substrate | K_M (μM) | k_cat_ (s⁻¹) | k_cat_/K_M_ (M⁻¹s⁻¹) |

| Phthalate Dioxygenase (PDO_KF1_) | Comamonas testosteroni KF1 | Phthalate | - | - | 5.8 x 10⁵ |

| 5-Carboxyvanillate Decarboxylase (LigW) | Sphingomonas paucimobilis SYK-6 | 5-Carboxyvanillate | 55 | 2.2 | 4.0 x 10⁴ |

| 5-Carboxyvanillate Decarboxylase (LigW) | Novosphingobium aromaticivorans | 5-Carboxyvanillate | - | 27 | 1.1 x 10⁵ |

| Pyrrole-2-carboxylic Acid Decarboxylase (PA0254^UbiX^) | Pseudomonas aeruginosa | Pyrrole-2-carboxylate | 4300 | 35.8 | - |

Data sourced from multiple studies. nih.govacs.orgnih.govacs.org

Mechanistic Intermediates and Transition State Analysis

The catalytic mechanism of this compound-transforming enzymes involves several transient intermediates and transition states. In the case of phthalate dioxygenase (PDO), the reaction begins with the dihydroxylation of phthalate to produce a cis-4,5-dihydrodiol. nih.govconstantsystems.com This reaction is tightly coupled to the delivery of electrons from NADH. nih.gov For every two electrons transferred, one molecule of the dihydrodiol product is formed. nih.gov

Studies on related enzymes like cytochrome P450 have provided insights into potential mechanistic pathways, such as epoxidation and aromatic hydroxylation. mdpi.com These pathways involve an initial electrophilic attack by an oxo group on the aromatic ring, leading to the formation of a radical intermediate. mdpi.com For phthalate epoxidation, the transition states have elongated Fe-O and O-C bond lengths. mdpi.com

In reactions of reduced PDO with oxygen in the absence of the reductase and NADH, the product forms rapidly, but its release from the enzyme is slow. nih.gov Interestingly, EPR data show that the mononuclear iron center remains in the ferrous state after the reaction, which differs from other related Rieske dioxygenases where the iron becomes ferric. nih.gov This suggests that in PDO, only the reduced Rieske centers are oxidized during product formation, highlighting the importance of subunit interactions in the catalytic cycle. nih.gov

Structural Biology of this compound-Binding Proteins

Crystallographic and Spectroscopic Elucidation of Enzyme Structures

The three-dimensional structures of several this compound-transforming enzymes have been determined using X-ray crystallography, providing detailed insights into their architecture and catalytic machinery. Phthalate dioxygenase (PDO_KF1_) from Comamonas testosteroni KF1 was crystallized and its structure solved at 2.1 Å resolution. nih.gov This revealed a hexameric structure composed of two stacked α₃ trimers, a novel configuration for Rieske oxygenases. nih.govconstantsystems.com In contrast, terephthalate dioxygenase (TPADO) from Comamonas strain E1 exhibits a more canonical α₃β₃ subunit structure. nih.govnewswise.com

The structure of phthalate dioxygenase reductase (PDR), a component of the phthalate dioxygenase system, has been resolved at 2.0 Å. researchgate.net PDR is composed of three domains: an FMN-binding domain, an NAD(H)-binding domain, and a [2Fe-2S] domain. researchgate.net High-resolution crystal structures of other related enzymes, such as the EstS1 esterase involved in phthalate diester degradation, have also been solved in both apo and substrate-bound forms, providing a wealth of structural information. biorxiv.org

Insights into Active Site Architecture and Substrate Recognition

The active sites of this compound-transforming enzymes are finely tuned to recognize and orient their specific substrates for catalysis. In phthalate dioxygenase (PDO_KF1_), the active site features a mononuclear iron center where the hydroxylation reaction occurs. nih.gov The phthalate molecule is positioned in the active site such that the C4 and C5 atoms, which are dihydroxylated, are approximately 4.3 Å and 4.5 Å away from the iron atom, respectively. nih.gov

Substrate recognition is mediated by specific amino acid residues. In PDO_KF1_, Arg207 and Arg244 are crucial for positioning phthalate and terephthalate for regiospecific hydroxylation. nih.govconstantsystems.com Site-directed mutagenesis studies have confirmed the essential role of these residues; substituting either with alanine (B10760859) results in a variant enzyme that cannot detectably turn over phthalate. nih.govconstantsystems.com The active site of PDO_KF1_ has basic residues on one face and nonpolar residues on the other, which interact with the carboxyl groups and the aromatic ring of the substrate, respectively. nih.govconstantsystems.com

In terephthalate dioxygenase (TPADO), the active site also contains specific residues that form salt bridges and hydrogen bonds with the terephthalate substrate. nih.govnewswise.com A comparison of the active sites of PDO and TPADO reveals that while both are adapted for their preferred substrates, there are key differences in the residues involved in substrate binding, which explains their different substrate specificities. nih.govnewswise.com For example, the Arg-Arg-Ser triad (B1167595) important for binding ortho-phthalate in PDO is not conserved in TPADO. nih.gov

Allosteric Regulation and Conformational Dynamics

Allosteric regulation, where binding of a molecule at one site affects the activity at another site, plays a role in controlling the function of some this compound-transforming enzymes. wikipedia.orgbyjus.com Allosteric regulators can be either activators or inhibitors. byjus.comlibretexts.org

In the case of terephthalate dioxygenase (TPADO), substrate binding induces a significant conformational change. An α-helix containing two histidine residues that ligate the active site ferrous ion undergoes a large conformational shift upon substrate binding. pnas.org This change allows one of the histidines to coordinate the iron, which is a prerequisite for the binding and activation of molecular oxygen. pnas.org This substrate-induced conformational change is a form of allosteric activation. byjus.compnas.org

Molecular dynamics simulations have been used to study the conformational dynamics and stability of enzyme-ligand complexes. researchgate.net These computational studies can provide insights into how the binding of a substrate or an allosteric modulator can alter the protein's structure and dynamics, ultimately affecting its catalytic activity. researchgate.netnih.gov For some enzymes, the end products of a metabolic pathway can act as allosteric inhibitors, a process known as feedback inhibition, which is a common mechanism for regulating metabolic flux. libretexts.orgnih.gov For example, CbaR, a repressor in the 3-chlorobenzoate (B1228886) degradation pathway, can have its binding to the promoter region modulated by various benzoate (B1203000) derivatives, suggesting a complex regulatory mechanism. asm.org

Synthetic Methodologies and Derivative Chemistry for Research Applications

Development of Novel Synthetic Routes to 2-Carboxybenzoate Analogs

The generation of this compound analogs with tailored properties relies on the development of innovative synthetic strategies. These approaches focus on functional group transformations, the introduction of chirality, and the use of catalytic methods to achieve efficient and selective modifications of the parent scaffold.

Strategies for Functional Group Transformations and Derivatization

The reactivity of the two distinct carboxyl functionalities in this compound (one as a free acid, the other as an ester) allows for a wide range of chemical modifications. These transformations are crucial for building molecular complexity and synthesizing derivatives with specific chemical and physical properties.

Standard derivatization techniques often target the carboxylic acid group. Esterification, the reaction of the carboxylic acid with an alcohol, is a common strategy to produce diesters of phthalic acid. solubilityofthings.comlibretexts.org This can be achieved through acid-catalyzed condensation reactions. solubilityofthings.com For instance, phthalic acid can be reacted with various alcohols under high-temperature and high-pressure aqueous conditions to yield a variety of dialkyl phthalate (B1215562) esters. cu.edu.tr

Another key transformation is the conversion of the carboxylic acid to an amide. This is typically achieved by reacting this compound with an amine, often after activating the carboxylic acid group, for example, by converting it to an acyl chloride. solubilityofthings.com The synthesis of N-phthaloylamino acids from phthalic anhydride (B1165640) (a close derivative of this compound) and amino acids is a well-established method, which can proceed under solvent-free microwave irradiation or by refluxing in the presence of a base like triethylamine. rsc.orgjmchemsci.com

For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), both the carboxylic acid and the corresponding alcohol (from the hydrolysis of the ester) can be derivatized simultaneously. A common method is silylation using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the polar functional groups into more volatile silyl (B83357) esters and ethers. koreascience.kr Other derivatization methods for phthalate monoesters include methylation with reagents like methyl chloroformate or diazomethane (B1218177) for improved GC-MS analysis. nih.govcsic.es

The following table summarizes common functional group transformations applied to the this compound scaffold or its close relatives.

| Starting Material | Reagent(s) | Transformation | Product Class | Reference(s) |

| Phthalic Acid | Alcohol, Acid Catalyst | Esterification | Phthalate Diester | solubilityofthings.comlibretexts.org |

| Phthalic Anhydride | Amino Acid | Amidation/Cyclization | N-Phthaloylamino Acid | rsc.orgjmchemsci.com |

| Phthalic Acid | Thionyl Chloride (SOCl₂) | Acyl Halogenation | Phthaloyl Chloride | msu.edu |

| Phthalate Monoester | bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Silylation | Silyl Ester/Ether | koreascience.kr |

| Phthalate Monoester | Methyl Chloroformate | Methylation | Methyl Ester | nih.gov |

These fundamental transformations provide a toolbox for chemists to create a vast library of this compound derivatives for various research applications.

Stereoselective Synthesis of Chiral this compound Derivatives

The introduction of stereocenters into the this compound framework is of significant interest for applications in asymmetric catalysis and medicinal chemistry. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, leading to the preferential formation of one enantiomer or diastereomer over others. A primary strategy for achieving this is the use of chiral auxiliaries.

A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to direct a subsequent stereoselective reaction. wikipedia.org For instance, a carboxylic acid like this compound can be coupled with a chiral alcohol, such as (-)-8-phenylmenthol (B56881) or trans-2-phenylcyclohexanol, to form a chiral ester. wikipedia.org The steric bulk and defined stereochemistry of the auxiliary can then influence the approach of reagents to the molecule in subsequent reactions, such as alkylation or Diels-Alder cycloadditions, leading to a high degree of diastereoselectivity. wikipedia.orgsfu.ca After the desired transformation, the auxiliary can be cleaved and recovered.

Another example involves the use of pseudoephedrine as a chiral auxiliary. wikipedia.org When reacted with a carboxylic acid, it forms an amide. The α-proton of the carbonyl can be removed by a base to form a chiral enolate, which then reacts with electrophiles in a stereocontrolled manner, directed by the auxiliary's structure. wikipedia.org

A specific application related to the phthalate structure is the synthesis of cyclic bisphosphonates. Starting from phthalic acid, 3,3-bis(diethylphosphono)-1-(3H)-isobenzofuranone can be synthesized, which upon reaction with a chiral amine, could potentially lead to chiral bisphosphonate phthalimide (B116566) derivatives. mdpi.com Similarly, the Mitsunobu reaction offers a pathway for stereospecific synthesis. For example, chiral tertiary alcohols can react with phenols with complete inversion of configuration to form chiral ethers, a principle that could be applied to derivatives of this compound. researchgate.net

The table below outlines some strategies for stereoselective synthesis applicable to the this compound scaffold.

| Strategy | Chiral Reagent/Auxiliary | Key Transformation | Stereochemical Outcome | Reference(s) |

| Chiral Auxiliary | trans-2-Phenylcyclohexanol | Ene reaction of derived glyoxylate (B1226380) ester | High diastereoselectivity (anti adduct) | wikipedia.org |

| Chiral Auxiliary | Pseudoephedrine | Alkylation of derived amide enolate | Stereocontrolled C-C bond formation | wikipedia.org |

| Substrate-Directed Reaction | Temporary β-hydroxyl stereocenter | Directed cyclopropanation | High diastereoselectivity | rsc.org |

| Nucleophilic Substitution | Mitsunobu Reaction | Reaction of chiral alcohol with nucleophile | Complete inversion of configuration | researchgate.net |

These methodologies enable the synthesis of optically active this compound derivatives, which are valuable for investigating stereospecific interactions in biological systems.

Catalytic Approaches in this compound Scaffold Modifications

Catalytic methods, particularly those employing transition metals like palladium, offer powerful and efficient tools for modifying the this compound scaffold. These reactions often proceed with high selectivity and functional group tolerance under mild conditions.

Palladium-catalyzed cross-coupling reactions are particularly useful for functionalizing the aromatic ring of this compound derivatives. For these reactions to occur, a halide (e.g., bromide) is typically present on the benzene (B151609) ring. For example, methyl-2-bromobenzoate can undergo Pd-catalyzed carboamination reactions with γ-aminoalkenes to form functionalized pyrrolidines with good stereoselectivity. nih.gov Similarly, Pd-catalyzed carbonylative cross-coupling reactions, such as the Suzuki-Miyaura coupling of 2-bromobenzoate (B1222928) esters with aryl boronic acids in the presence of carbon monoxide, can furnish 2-aroylbenzoate esters. scielo.br

Another significant catalytic transformation is the direct C-H activation and functionalization of the benzoate (B1203000) ring. A Pd(II)-catalyzed alkoxycarbonylation of aromatic C-H bonds using alkyl chloroformates has been developed. rsc.org This method allows for the direct introduction of an additional ester group onto the benzamide (B126) backbone, which can then be converted to substituted phthalic acid esters. rsc.org This approach avoids the pre-functionalization of the aromatic ring with a halide.

The hydrogenation of phthalic acid over a supported palladium catalyst is another important industrial process, yielding cyclohexanedicarboxylic acid, a precursor for polyesters and polyamides. google.com

The table below details examples of catalytic modifications on this compound and related structures.

| Reaction Type | Catalyst System | Substrate | Product | Reference(s) |

| Carboamination | Pd₂(dba)₃ / DPEphos | Methyl-2-bromobenzoate | Functionalized Pyrrolidine | nih.gov |

| Carbonylative Suzuki Coupling | PdCl₂(dppf) | 2-Bromobenzoate ester | 2-Aroylbenzoate ester | scielo.br |

| C-H Alkoxycarbonylation | Pd(OAc)₂ | Benzamide | Phthalic Acid Ester Derivative | rsc.org |

| Hydrogenation | Palladium on Carbon | Phthalic Acid | Cyclohexanedicarboxylic Acid | google.com |

These catalytic strategies significantly expand the synthetic accessibility of complex this compound analogs for diverse research applications.

Design and Synthesis of this compound-Based Probes and Enzyme Inhibitors

The structural features of this compound make it an attractive scaffold for the design of molecules that can interact with biological systems. Its derivatives have been explored as enzyme inhibitors and as core components of chemical probes designed to study biological processes.

Development of Enzyme Inhibitors Targeting Metabolic Pathways

Enzyme inhibitors are molecules that bind to enzymes and reduce their activity, playing a crucial role in regulating metabolic pathways. rsc.org The structural similarity of phthalate esters to certain biological molecules has led to the discovery of their inhibitory effects on key metabolic enzymes.

A significant finding is that phthalate esters can inhibit α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), a key enzyme in the tryptophan metabolic pathway. nih.gov This inhibition leads to an enhanced production of quinolinate, a potential neurotoxin. nih.gov The study showed that mono(2-ethylhexyl)phthalate (MEHP), a metabolite of a common phthalate ester, reversibly inhibits ACMSD. nih.gov This action positions phthalate derivatives as metabolic disrupters.

Furthermore, in silico studies have explored the potential of phthalic acid derivatives to inhibit other enzymes crucial to metabolic processes. sbmu.ac.ir Molecular docking simulations have suggested that certain phthalic acid derivatives may act as inhibitors of tyrosinase, α-glucosidase, and dipeptidyl peptidase-4 (DPP-4), enzymes relevant to pigmentation, carbohydrate metabolism, and glucose homeostasis, respectively. sbmu.ac.ir For example, diisooctyl phthalate showed a promising docking score against the α-glucosidase receptor, suggesting potential for lowering blood sugar levels. sbmu.ac.ir

The following table summarizes the enzymes targeted by this compound derivatives.

| Enzyme Target | Derivative Type | Inhibition Mechanism/Finding | Potential Therapeutic Area | Reference(s) |

| α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD) | Phthalate esters (e.g., MEHP) | Reversible inhibition, disrupting tryptophan metabolism. | - (Metabolic Disruption) | nih.govdntb.gov.ua |

| Tyrosinase | Phthalic acid derivatives | Predicted inhibition (in silico) | Hyperpigmentation disorders | sbmu.ac.ir |

| α-Glucosidase | Diisooctyl Phthalate | Predicted inhibition (in silico) | Diabetes | sbmu.ac.ir |

| Dipeptidyl peptidase-4 (DPP-4) | Phthalic acid derivatives | Predicted inhibition (in silico) | Diabetes | sbmu.ac.ir |

These findings underscore the potential of the this compound scaffold in developing novel enzyme inhibitors for therapeutic and research purposes.

Synthesis of Affinity Probes and Reporter Molecules

Chemical probes are powerful tools used to study proteins and their functions within complex biological systems. nih.govfrontiersin.org Affinity-based probes are designed to bind selectively to a target protein, often through a recognition element, and then form a covalent bond via a reactive group, allowing for subsequent detection and analysis using a reporter group. scielo.brresearchgate.net

The this compound structure can serve as the recognition element or scaffold for building such probes. The synthesis of these probes is a modular process involving the strategic attachment of three key components:

Recognition Group: The this compound moiety or a derivative that provides affinity for the target protein.

Reactive Group: A moiety that can form a covalent bond with the target protein upon activation. Common examples include photoreactive groups like benzophenones and diazirines, which form a bond when exposed to UV light. nih.govresearchgate.netlstmed.ac.uk

Reporter Group: A tag that enables detection and analysis. This is often a bioorthogonal handle, such as a terminal alkyne or azide, which can be selectively reacted with a fluorescent dye or a biotin (B1667282) tag for visualization or enrichment, respectively, via "click chemistry". scielo.brnih.gov

The synthesis of a hypothetical this compound-based affinity probe would involve functionalizing either the free carboxylic acid, the ester, or the aromatic ring. For example, the carboxylic acid could be coupled to a linker containing a photoreactive group and a terminal alkyne. Alternatively, a halogenated this compound derivative could be used as a handle for palladium-catalyzed cross-coupling reactions to introduce the necessary functionalities. The modular nature of probe synthesis allows for the creation of libraries of probes with different linkers, reactive groups, or reporter tags to optimize target engagement and labeling. nih.govfrontiersin.org

| Probe Component | Function | Example Moiety | Reference(s) |

| Recognition Scaffold | Provides affinity for the target protein | This compound derivative | - |

| Reactive Group | Forms a covalent bond with the target | Benzophenone (B1666685), Diazirine | nih.govresearchgate.netlstmed.ac.uk |

| Reporter Group | Enables detection and purification | Terminal Alkyne, Azide (for Click Chemistry) | scielo.brnih.gov |

While specific examples of this compound-based affinity probes are not prevalent in the reviewed literature, the established principles of chemical probe design provide a clear roadmap for their synthesis and application in chemical biology research. nih.govrockefeller.edu

Application as Building Blocks in Medicinal Chemistry Research

The term "building blocks" in chemistry refers to molecules that can be combined to create more intricate structures. These are typically small, simple molecules that are easily manipulated to achieve a desired result. In drug discovery, having access to appropriate building blocks is crucial as it largely determines what can be synthesized as a potential drug candidate. biosolveit.de The this compound scaffold and its derivatives are significant building blocks in medicinal chemistry due to their utility in synthesizing a wide array of heterocyclic compounds and other complex molecules with potential therapeutic applications. ekb.egorientjchem.org The functionalities within these building blocks allow them to be linked together, leading to the creation of new, larger compounds. biosolveit.de

The inherent structure of this compound, featuring a carboxylic acid and a benzene ring, provides a versatile platform for generating molecular diversity. For instance, halogen-substituted pyrrole (B145914) building blocks, synthesized in part from derivatives of this compound like phthalic anhydride, have been used to create nanomolar inhibitors of bacterial DNA gyrase B, demonstrating their utility in developing new antibacterial agents. acs.orgresearchgate.net The synthesis of these complex molecules often involves multiple steps where the this compound-derived fragment is a key intermediate. acs.orgresearchgate.net

Furthermore, derivatives such as those of tetrahydrobenzo[b]thiophene have been synthesized using this compound-related starting materials. These have been investigated for their anti-plasmodial activity, highlighting the role of this chemical motif in the search for new treatments for malaria. nih.gov The synthesis of various amides and other derivatives from this compound precursors has also led to compounds with potential anticonvulsant properties. nih.gov The ability to introduce various functional groups or ring systems through reactions involving the this compound backbone allows medicinal chemists to systematically explore structure-activity relationships (SAR) and optimize lead compounds. biosolveit.denih.gov

Potassium hydrogen phthalate, a salt of 2-carboxybenzoic acid, is also utilized in pharmaceutical formulations as a buffering agent to maintain pH stability, which is critical for the efficacy and bioavailability of certain drugs.

Interactive Table: Examples of this compound Derivatives as Building Blocks

Chemical Reactivity and Transformation Studies of this compound Derivatives

The chemical reactivity of this compound derivatives is centered around the two functional groups: the carboxylic acid and the aromatic ring. This dual functionality allows for a wide range of chemical transformations, making these compounds versatile intermediates in organic synthesis. libretexts.orgallstudiesjournal.com The reactivity is influenced by the electronic interplay between the electron-withdrawing carboxyl group and the aromatic system. allstudiesjournal.com

Substitution and oxidation reactions are fundamental transformations for modifying the this compound scaffold.

Substitution Reactions: Nucleophilic substitution reactions can occur at the carboxyl group, but more commonly, electrophilic substitution reactions target the benzene ring. masterorganicchemistry.com The carboxylic acid group is a deactivating, meta-directing group in electrophilic aromatic substitution. However, under forcing conditions, substitution can be achieved. More practical approaches often involve modifying the carboxyl group first or using a pre-functionalized benzene ring before creating the this compound structure. Nucleophilic substitution can also be performed on derivatives, such as replacing a halogen on the ring. For instance, methyl 2,3-dichloro-4-methylbenzoate can undergo nucleophilic substitution reactions.

Oxidation Reactions: The aromatic ring of this compound is generally stable to oxidation. However, alkyl side-chains attached to the benzene ring can be oxidized to a carboxylic acid group under strong oxidizing conditions, such as with hot acidic potassium permanganate. libretexts.org This reaction is a common method for synthesizing substituted benzoic acids. libretexts.org For example, the oxidation of an alkyl group at a position ortho to an existing carboxyl group can be a route to phthalic acid itself. The carboxyl group itself is already in a high oxidation state and further oxidation typically leads to decarboxylation, removing the carbon as carbon dioxide. libretexts.org

Interactive Table: Substitution and Oxidation Reactions of this compound Derivatives

A significant application of this compound derivatives in synthetic chemistry is the protection of the amino group of amino acids via N-phthaloylation. This reaction is crucial in peptide synthesis to prevent the highly nucleophilic amino group from participating in unwanted side reactions. organic-chemistry.org The most common reagent for this transformation is phthalic anhydride, which is the cyclic anhydride of 2-carboxybenzoic acid (phthalic acid).

The reaction involves the condensation of phthalic anhydride with a primary amino acid. rsc.org This can be achieved by heating the reactants together, often in a solvent like glacial acetic acid or by direct fusion. researchgate.netsphinxsai.com Microwave-assisted, solvent-free conditions have also been developed as an efficient and environmentally benign alternative. rsc.orgresearchgate.net The process typically proceeds in high yield and is notable for not causing racemization of the chiral center in α-amino acids, which is critical for maintaining the optical purity of peptides. rsc.org

A variety of amino acids, including glycine, alanine (B10760859), phenylalanine, valine, leucine, and aspartic acid, have been successfully N-phthaloylated using this method. sphinxsai.comresearchgate.net More sophisticated reagents derived from this compound have also been developed to facilitate this reaction under even milder conditions. One such reagent is Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB). nih.gov MSB allows for the N-phthaloylation of amino acids, amino acid esters, and even dipeptides at room temperature in an acetonitrile/water solvent system, providing excellent yields without racemization. nih.gov The phthaloyl group can later be removed under specific conditions to liberate the free amine. organic-chemistry.org

Interactive Table: Reagents and Conditions for N-Phthaloylation of Amino Acids

Environmental Biotransformation and Ecological Research on 2 Carboxybenzoate

Microbial Ecology of 2-Carboxybenzoate Degrading Organisms

The breakdown of this compound in the environment is primarily driven by microorganisms. These organisms utilize the compound as a source of carbon and energy, playing a crucial role in its natural attenuation.

Researchers have successfully isolated and identified numerous bacterial strains with the ability to degrade this compound and related aromatic compounds from various contaminated environments. These efforts are fundamental to understanding the microbial basis of bioremediation.

For instance, a study of sediments contaminated with phenolic compounds led to the isolation of twenty-nine gram-negative bacterial cultures capable of utilizing various aromatic compounds. researchgate.net All of these isolates demonstrated the ability to use 2-hydroxybenzoic acid, a related aromatic compound, as a sole carbon source. researchgate.net The isolation process often begins with creating enrichment cultures from environmental samples, such as sediment slurries, in a medium containing the target compound. researchgate.net Following incubation, serial dilutions are plated on agar (B569324) medium to isolate individual colonies that can then be tested for their degradative capabilities. researchgate.net

In another study focusing on the anaerobic degradation of isophthalate (B1238265) (3-carboxybenzoate), a xenobiotic compound, the bacterium Syntrophorhabdus aromaticivorans was identified as a key player. nih.govnih.govasm.orgepa.gov This bacterium degrades isophthalate in a syntrophic association with a partner organism that consumes the hydrogen produced during fermentation. nih.govasm.orgepa.gov The isolation of such specialized anaerobes is challenging and often requires co-culturing techniques. nih.gov

The characterization of these isolated strains involves examining their morphology, and metabolic capabilities. For example, some isolated strains show the ability to grow on a wide range of aromatic compounds, indicating metabolic versatility. scispace.com Research has also identified denitrifying bacteria capable of degrading halobenzoates, which were isolated from various geographical sites after enrichment on different monohalogenated benzoate (B1203000) isomers. asm.org

Interactive Table: Examples of Isolated Bacterial Strains Degrading Aromatic Compounds

| Strain/Isolate | Source | Degraded Compound(s) | Key Characteristics | Reference |

| Pseudomonas spp. (8 strains) | Phenol-contaminated sediment | Phenol (B47542), m-dihydroxybenzene, 2-hydroxybenzoic acid, this compound | Gram-negative, versatile in utilizing multiple monoaromatic compounds | researchgate.net |

| Acinetobacter spp. (6 strains) | Phenol-contaminated sediment | Phenol, m-dihydroxybenzene, 2-hydroxybenzoic acid, this compound | Gram-negative, contribute to a mixed culture with rapid phenol degradation | researchgate.net |

| Alcaligenes spp. (6 strains) | Phenol-contaminated sediment | Phenol, m-dihydroxybenzene, 2-hydroxybenzoic acid, this compound | Gram-negative, part of a phylogenetically diverse degrading community | researchgate.net |

| Syntrophorhabdus aromaticivorans | Methanogenic isophthalate-degrading enrichment culture | Isophthalate (3-carboxybenzoate), benzoate | Strictly anaerobic, syntrophic fermenting bacterium | nih.govasm.orgepa.gov |

| Denitrifying bacteria (33 strains) | Various geographical and ecological sites | Monofluoro-, monochloro-, or monobromobenzoates | Capable of utilizing halobenzoates under both aerobic and denitrifying conditions | asm.org |

Phylogenetic analysis, typically based on 16S rRNA gene sequencing, is crucial for understanding the evolutionary relationships and diversity of this compound-degrading microbes. These analyses reveal that the ability to degrade aromatic compounds is distributed across various bacterial genera.

A phylogenetic study of 29 bacterial isolates from phenol-contaminated sediment showed they were diverse and belonged to 10 different genera, including Pseudomonas, Acinetobacter, and Alcaligenes. researchgate.net The analysis revealed two main clusters, with members of the genera Azospirillum and Sphingomonas forming one well-supported cluster, while another cluster was more diverse, containing genera like Acinetobacter, Plesiomonas, and Pseudomonas. scispace.com

In the context of anaerobic degradation, the bacterium Syntrophorhabdus aromaticivorans, which degrades isophthalate, belongs to the family Syntrophorhabdaceae within the Deltaproteobacteria. nih.gov Phylogenetic analysis of the enzymes involved in this degradation, such as isophthalyl-CoA decarboxylase (IPCD), shows they are novel members of functionally diverse enzyme families. nih.gov Homologs of the genes encoding these enzymes are found in a variety of other bacteria, including denitrifying bacteria and marine sulfate-reducers, suggesting that the metabolic strategies for degrading phthalates are conserved across different microorganisms involved in the anaerobic breakdown of aromatic compounds. nih.govepa.gov

Bioremediation Strategies and Environmental Applications

The metabolic capabilities of this compound-degrading microorganisms form the basis for bioremediation strategies aimed at cleaning up contaminated environments.

Bioremediation can be enhanced through several approaches. Biostimulation involves modifying the environment to stimulate the activity of indigenous microorganisms. safeworkaustralia.gov.au This can include the addition of nutrients, oxygen, or other amendments to accelerate the degradation of contaminants. safeworkaustralia.gov.au For instance, in situ bioremediation often involves circulating water-based solutions with nutrients and an oxygen source through contaminated soils. safeworkaustralia.gov.au Bioaugmentation, on the other hand, involves the introduction of specific microorganisms with desired degradative capabilities to a contaminated site. safeworkaustralia.gov.au

Research has shown that employing naturally existing microbes that can degrade pollutants like the herbicide 2,4-D is a feasible approach for remediating contaminated sites. acs.org The success of both in-situ and ex-situ bioremediation techniques depends on maintaining optimal environmental conditions such as temperature, pH, and moisture. nih.gov For example, low temperatures can slow down the degradation process, and in such cases, heating the soil might be necessary. safeworkaustralia.gov.au The use of mixed microbial cultures can also be more effective than monocultures, leading to more stable and productive degradation processes.

Microorganisms that degrade this compound often have the capacity to break down other, more complex xenobiotic aromatic compounds. nih.govnih.gov Xenobiotics are synthetic compounds that are not naturally occurring and can persist in the environment. nih.gov The study of how microbes evolve pathways to degrade these compounds is crucial for developing effective bioremediation strategies. nih.gov

Syntrophorhabdus aromaticivorans serves as a model organism for understanding the anaerobic degradation of the xenobiotic isophthalate. nih.govnih.gov The degradation of phthalic acid esters, which are widely used industrial chemicals, is another area of interest. nih.gov The breakdown of these esters is often limited by the degradation of the phthalic acid residue itself, which involves a critical decarboxylation step. nih.gov Under anaerobic conditions, the degradation of phthalate (B1215562) isomers is believed to proceed via the formation of benzoyl-CoA, a central intermediate in the breakdown of many aromatic compounds. nih.gov

The bioremediation of environments contaminated with xenobiotics is considered an environmentally sustainable and ecologically advantageous method compared to traditional physical and chemical techniques. acs.org The metabolic potential of various microbial genera, including Pseudomonas, Bacillus, and Aspergillus, is being harnessed to clean up a wide range of pollutants. nih.gov

Environmental Fate and Transformation Kinetics

The environmental fate of this compound is determined by how long it persists in different environmental compartments and how quickly it is transformed. Biodegradation is a key process governing its fate.

Studies on the biodegradation kinetics of phthalic acid (ortho-phthalate) have shown that it can be degraded relatively quickly under certain conditions. A measured biodegradation rate constant for phthalic acid in river water was 1.56 per day, which corresponds to a half-life of approximately 10.7 hours. nih.gov In sludge-amended soil, a half-life of 2 days was observed. nih.gov Phthalic acid was also found to degrade rapidly in Chalmers soil, with 100% decomposition occurring after 53 days. nih.gov

The kinetics of anaerobic degradation have also been investigated. In methanogenic consortia, phthalate isomers are fermented to acetate (B1210297) and hydrogen, with benzoate as a key intermediate. oup.com The maximum specific growth rates of these consortia were found to be higher on benzoate compared to the phthalate isomers. asm.org A kinetic model developed for this process indicated that the energetic efficiency for the growth of fermenting organisms on phthalate isomers is significantly lower than on benzoate. asm.org

For isophthalate (3-carboxybenzoate), the enzyme isophthalate:CoA ligase (IPCL) initiates its anaerobic degradation by activating it to isophthalyl-CoA. nih.gov Kinetic studies of this enzyme from Syntrophorhabdus aromaticivorans have been conducted to determine its substrate specificity and efficiency. nih.gov The half-life of potassium hydrogen phthalate, a salt of this compound, has been estimated using models. The estimated half-life in water is 15 days, in sediment is 135 days, and in soil is 30 days. europa.eu These values suggest that while the compound is not considered persistent in water and soil, it may persist longer in sediment. europa.eu

Interactive Table: Kinetic Data for this compound and Related Compounds

| Compound | Environment/System | Kinetic Parameter | Value | Reference |

| Phthalic acid (this compound) | River water | Biodegradation rate constant | 1.56 day⁻¹ | nih.gov |

| Phthalic acid (this compound) | River water | Half-life | 10.7 hours | nih.gov |